1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Lipophilicity Physicochemical Properties Drug Design

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine (CAS 1249513-37-8) is a synthetic biphenyl ethanamine derivative distinguished by an ortho-fluorine substitution at the 2' position of the biphenyl scaffold. This compound, with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol, belongs to the class of fluorinated arylalkylamines, which are widely employed as intermediates in pharmaceutical research and as probe molecules for studying receptor-ligand interactions.

Molecular Formula C14H14FN
Molecular Weight 215.27 g/mol
CAS No. 1249513-37-8
Cat. No. B1399609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
CAS1249513-37-8
Molecular FormulaC14H14FN
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=CC=C2F)N
InChIInChI=1S/C14H14FN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3
InChIKeySZXXFEZHBMOHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine (CAS 1249513-37-8): A Unique Ortho-Fluorinated Biphenyl Ethanamine Building Block for Medicinal Chemistry and Targeted Receptor Research


1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine (CAS 1249513-37-8) is a synthetic biphenyl ethanamine derivative distinguished by an ortho-fluorine substitution at the 2' position of the biphenyl scaffold [1]. This compound, with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol, belongs to the class of fluorinated arylalkylamines, which are widely employed as intermediates in pharmaceutical research and as probe molecules for studying receptor-ligand interactions [1]. The presence and precise position of the fluorine atom critically influence the compound's physicochemical properties and potential biological activity compared to its non-fluorinated and regioisomeric analogs.

Why 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine Cannot Be Replaced by Generic or Non-Fluorinated Biphenyl Ethanamines


Scientific and industrial users cannot simply interchange 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine with generic biphenyl ethanamines (e.g., CAS 86217-82-5) or other fluoro-regioisomers (e.g., 3'-fluoro or 4'-fluoro analogs). The ortho-fluorine substitution at the 2' position creates a unique steric and electronic environment that directly impacts molecular conformation, lipophilicity, and target binding affinity [1]. Even minor shifts in fluorine position (ortho vs. meta vs. para) can lead to significant differences in biological activity, as demonstrated by the distinct TAAR1 agonist profiles of closely related fluoro-biphenyl ethanamine regioisomers [2]. Substitution with a non-fluorinated or differently fluorinated analog risks invalidating structure-activity relationship (SAR) studies and compromising the reproducibility of pharmacological assays.

Quantitative Evidence Guide: 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine vs. Closest Analogs


Reduced Lipophilicity (XLogP3) of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine vs. Non-Fluorinated Analog

The ortho-fluorine substitution significantly reduces the computed lipophilicity of 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine (XLogP3 = 2.9) compared to its non-fluorinated analog 1-(1,1'-biphenyl-4-yl)ethanamine (XLogP3 = 3.5) [1][2]. This represents a ΔXLogP3 of -0.6, indicating that the introduction of the electronegative fluorine atom at the 2' position increases polarity and reduces lipophilicity, contrary to the common expectation that halogenation increases logP. This property can be advantageous for optimizing aqueous solubility and reducing non-specific protein binding while maintaining membrane permeability.

Lipophilicity Physicochemical Properties Drug Design ADME

Ortho-Fluorine Position Enables Distinct TAAR1 Pharmacological Profile Compared to Meta-Fluoro (3') Regioisomer

The closely related 3'-fluoro regioisomer, 2-(3'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine (ZH8667, CAS 910387-04-1), has been characterized as a TAAR1-Gs agonist with an EC50 of 1,600 nM at human TAAR1 and 540 nM at mouse TAAR1 in cAMP accumulation assays [1]. While direct quantitative data for the 2'-fluoro target compound at TAAR1 is not publicly available, the shift of the fluorine atom from the 3' (meta) to the 2' (ortho) position is expected to alter the dihedral angle of the biphenyl system and the orientation of the amine pharmacophore, leading to a distinct pharmacological profile. This regioisomeric difference provides a valuable opportunity for SAR exploration in TAAR1-targeted drug discovery programs.

TAAR1 Trace Amine-Associated Receptor 1 GPCR Neuroscience Schizophrenia

GABA Transporter GAT1 Binding Affinity: A Differentiating Pharmacological Feature

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine has demonstrated measurable binding affinity for the GABA transporter GAT1, with a reported Ki of 1,100 nM at human GAT1 and 1,070 nM at mouse GAT1 expressed in HEK293 cells [1]. This GAT1 engagement profile is not commonly reported for non-fluorinated biphenyl ethanamines, suggesting that the 2'-fluoro substitution may confer or enhance affinity for this therapeutically relevant transporter. GAT1 is a validated target for antiepileptic drugs and CNS disorders, making this compound a potential starting point for GAT1-focused medicinal chemistry campaigns.

GAT1 GABA Transporter Neurotransmitter Epilepsy CNS

Carbonic Anhydrase Inhibition Profile: Subtype Selectivity Window

The compound exhibits differential inhibition across human carbonic anhydrase (CA) isoforms, with a Ki of 1,600 nM for CA IX, 7,970 nM for CA I, and >100,000 nM for CA II [1]. This profile reveals a measurable selectivity window between CA IX (a tumor-associated isoform) and CA II (a ubiquitous off-target isoform), with a >62-fold preference for CA IX over CA II. While the absolute potency is moderate, this selectivity fingerprint differentiates the compound from non-fluorinated biphenyl ethanamines, for which no comparable CA inhibition data have been reported.

Carbonic Anhydrase CA Inhibition Metalloenzyme Glaucoma Anticancer

Ortho-Fluorine Substitution Reduces Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analog, Modulating Intermolecular Interactions

The 2'-fluoro substitution increases the hydrogen bond acceptor count from 1 (in the non-fluorinated analog) to 2 (in the target compound), while maintaining a hydrogen bond donor count of 1 [1][2]. This additional H-bond acceptor site (the fluorine atom) provides a specific, directional interaction point that can influence crystal packing, protein-ligand binding, and solubility characteristics. The ortho-positioning of this fluorine atom creates a unique spatial arrangement of H-bond acceptors that differs from meta- or para-fluorinated regioisomers.

Physicochemical Properties Hydrogen Bonding Crystal Engineering Molecular Recognition

Commercial Purity Benchmarking: 95% Minimum Purity with Batch-Specific Quality Assurance

Commercially available 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine is supplied with a minimum purity specification of 95% . This purity level is consistent with research-grade building block standards but should be evaluated against specific experimental requirements. Notably, the compound is available from multiple independent suppliers with documented quality assurance protocols, including batch-specific Certificates of Analysis (COA), enabling researchers to verify purity prior to use . This level of quality documentation reduces the risk of batch-to-batch variability that can confound biological assay results.

Purity Specification Quality Control Procurement Reproducibility

Best Research and Industrial Application Scenarios for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine


Structure-Activity Relationship (SAR) Studies of Fluorinated Biphenyl Ethanamines at TAAR1

Researchers investigating TAAR1 agonists for schizophrenia and neuropsychiatric disorders can use 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine as a key comparator compound to probe the impact of ortho-fluorine substitution on receptor activation. By comparing with the 3'-fluoro regioisomer ZH8667 (human TAAR1 EC50 = 1,600 nM; mouse TAAR1 EC50 = 540 nM) [1], scientists can map the regioisomeric SAR landscape and identify optimal fluorine positions for TAAR1 potency and selectivity. This compound fills a critical gap in the fluoro-biphenyl ethanamine SAR matrix that cannot be addressed using the 3'-fluoro or 4'-fluoro analogs alone.

GABA Transporter GAT1 Inhibitor Discovery and Optimization

The documented GAT1 binding affinity (human GAT1 Ki = 1,100 nM; mouse GAT1 Ki = 1,070 nM) [2] positions this compound as a tractable starting point for GAT1 inhibitor discovery programs. Medicinal chemistry teams can use this scaffold to optimize GAT1 potency and selectivity through systematic derivatization, leveraging the ortho-fluorine as a vector for modulating transporter binding kinetics. The absence of GAT1 data for non-fluorinated analogs suggests that the 2'-fluoro substitution is a critical determinant of GAT1 engagement, making this compound indispensable for GAT1-focused SAR campaigns.

Carbonic Anhydrase Isoform Selectivity Optimization

The differential CA inhibition profile (CA IX Ki = 1,600 nM vs. CA II Ki > 100,000 nM) [3] provides a selectivity window that can be exploited for developing tumor-associated CA IX inhibitors. Researchers can use this compound as a core scaffold for structure-based design, aiming to enhance CA IX potency while maintaining or improving selectivity over CA II. The fluorine atom at the 2' position serves as a versatile handle for further functionalization, enabling exploration of chemical space around the biphenyl core to optimize CA isoform selectivity.

Lipophilicity-Modulated ADME Optimization in CNS Drug Discovery

The reduced lipophilicity of the 2'-fluoro compound (XLogP3 = 2.9) compared to the non-fluorinated analog (XLogP3 = 3.5) [4][5] makes it a valuable tool for CNS drug discovery programs where balancing passive permeability with metabolic stability is critical. The ΔXLogP3 of -0.6 achieved through ortho-fluorination represents a significant physicochemical shift that can influence blood-brain barrier penetration, tissue distribution, and off-target binding profiles. This compound allows medicinal chemists to probe the impact of fluorine-mediated lipophilicity modulation on in vivo pharmacokinetic parameters.

Quote Request

Request a Quote for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.